Ethyl 3-(2,4-dichlorophenyl)-1,2-oxazole-5-carboxylate

Description

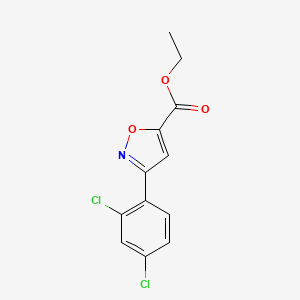

Ethyl 3-(2,4-dichlorophenyl)-1,2-oxazole-5-carboxylate is a heterocyclic compound featuring a 1,2-oxazole core substituted at position 3 with a 2,4-dichlorophenyl group and at position 5 with an ethyl carboxylate moiety. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and agrochemical research.

Properties

Molecular Formula |

C12H9Cl2NO3 |

|---|---|

Molecular Weight |

286.11 g/mol |

IUPAC Name |

ethyl 3-(2,4-dichlorophenyl)-1,2-oxazole-5-carboxylate |

InChI |

InChI=1S/C12H9Cl2NO3/c1-2-17-12(16)11-6-10(15-18-11)8-4-3-7(13)5-9(8)14/h3-6H,2H2,1H3 |

InChI Key |

NJACVYBXPNTJIB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=NO1)C2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Condensation of Benzohydroxamoyl Chloride with β-Ketoesters

One of the most established methods involves the condensation of 2,4-dichlorobenzohydroxamoyl chloride with ethyl acetoacetate or ethyl oxalyl chloride derivatives in the presence of a base such as triethylamine. This reaction proceeds via nucleophilic attack and subsequent cyclization to form the oxazole ring.

- Reaction conditions: Typically carried out in an inert solvent (e.g., dichloromethane or toluene) at controlled temperatures (0–25 °C) to avoid side reactions.

- Base: Triethylamine acts both as a base and as an acid scavenger.

- Dehydrating agents: Sometimes molecular sieves or anhydrous salts are used to promote cyclization by removing water formed during the reaction.

This method yields the ethyl 3-(2,4-dichlorophenyl)-1,2-oxazole-5-carboxylate with good regioselectivity and purity.

Tandem Catalyzed Synthesis Using Isocyanoacetates and Aldehydes

Recent advances have demonstrated the use of copper-catalyzed tandem reactions involving ethyl isocyanoacetate and substituted benzaldehydes under aerobic conditions to form 4,5-functionalized oxazoles.

- Catalysts: CuBr with DABCO as a base in dry DMF solvent.

- Conditions: Reaction under oxygen atmosphere at room temperature or mild heating.

- Workup: Quenching with water, extraction with ethyl acetate, drying over anhydrous sodium sulfate, and purification by silica gel chromatography.

This method is versatile and can be adapted to synthesize various substituted oxazoles, including those with dichlorophenyl groups, by selecting the appropriate aldehyde precursor.

Cyclization via Aminoacetate Intermediates

Another approach involves the reaction of ethyl 2-aminoacetate hydrochloride with substituted aryl methyl ketones, followed by cyclization under basic conditions.

- Base: Potassium carbonate to neutralize hydrochloride and promote cyclization.

- Solvent: Polar aprotic solvents such as DMF or DMSO.

- Yield: Moderate yields (~25–75%) depending on substituents and reaction optimization.

This method confirms the intermediacy of aminoacetate species in oxazole ring formation.

Detailed Reaction Conditions and Yields

| Method | Key Reagents | Solvent | Catalyst/Base | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Condensation of benzohydroxamoyl chloride with ethyl acetoacetate | 2,4-dichlorobenzohydroxamoyl chloride, ethyl acetoacetate | DCM or toluene | Triethylamine | 0–25 °C | 60–80 | Requires anhydrous conditions, molecular sieves optional |

| Copper-catalyzed tandem synthesis | Ethyl isocyanoacetate, 2,4-dichlorobenzaldehyde | Dry DMF | CuBr, DABCO | Room temp, O2 atmosphere | ~45–80 | Purification by silica gel chromatography |

| Aminoacetate cyclization | Ethyl 2-aminoacetate hydrochloride, 2,4-dichlorophenyl methyl ketone | DMF/DMSO | K2CO3 | Reflux or mild heating | 25–75 | Base removes HCl, moderate yields |

Purification and Characterization

- Purification: Flash chromatography on silica gel using ethyl acetate/hexane or petroleum ether/ethyl acetate gradients is standard. Recrystallization from ethyl acetate or ethanol yields high-purity crystals.

- Characterization: Confirmed by ^1H NMR, IR spectroscopy (notably carbonyl and oxazole ring vibrations), and high-resolution mass spectrometry (HRMS). X-ray crystallography is used for structural confirmation and to analyze intermolecular interactions.

Research Findings and Notes

- Electron-withdrawing chlorine substituents on the phenyl ring increase electrophilicity, facilitating cyclization but may introduce steric hindrance affecting reaction rates.

- Stability studies indicate the ester group is susceptible to hydrolysis under basic conditions, while the oxazole ring remains stable.

- Crystallographic refinement may require handling twinning or disorder, often addressed by SHELXL software commands and restraints.

- Solubility varies with solvent polarity; DMSO shows high solubility (>10 mg/mL), facilitating reaction monitoring and purification.

Summary Table of Key Properties Relevant to Preparation

| Property | Value | Method/Source |

|---|---|---|

| Molecular Formula | C12H9Cl2NO3 | PubChem |

| Molecular Weight | 286.11 g/mol | HRMS |

| Melting Point | ~239 °C (decomposition) | DSC |

| Solubility | >10 mg/mL in DMSO | Saturation assay |

| LogP | 4.29 (computed) | Computational chemistry |

| Density | 1.277 g/cm³ | Experimental |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,4-dichlorophenyl)isoxazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 3-(2,4-dichlorophenyl)isoxazole-5-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as a pharmaceutical agent in the treatment of various diseases.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 3-(2,4-dichlorophenyl)isoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural Analogs with Varied Aromatic Substitutions

Compounds sharing the 1,2-oxazole-5-carboxylate core but differing in aromatic substituents include:

Key Findings :

Heterocyclic Core Modifications

Replacing the 1,2-oxazole core with other heterocycles significantly alters reactivity and applications:

Key Findings :

Functional Group Variations

Modifications to the ester group or side chains influence solubility and reactivity:

Key Findings :

- The ethyl ester group in the target compound allows for facile hydrolysis to carboxylic acids, a common strategy in prodrug design.

- Dihydroisoxazole derivatives (e.g., CAS 1418287-34-9) exhibit conformational rigidity, which may improve target selectivity in drug development .

Biological Activity

Ethyl 3-(2,4-dichlorophenyl)-1,2-oxazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antibacterial and antifungal properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a five-membered oxazole ring with an ethyl carboxylate group and a dichlorophenyl substituent. The presence of chlorine atoms enhances the compound's reactivity and biological activity through electronic and steric effects.

Molecular Formula: CHClN\O

Molecular Weight: 286.11 g/mol

Antibacterial Properties

Research indicates that compounds containing oxazole rings exhibit notable antibacterial activity. This compound has been evaluated against various bacterial strains. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 125 μg/mL |

| Escherichia coli | 250 μg/mL |

| Bacillus subtilis | 200 μg/mL |

These findings suggest that the compound possesses moderate antibacterial efficacy, particularly against Gram-positive bacteria.

Antifungal Activity

The compound also shows antifungal properties. In studies involving Candida albicans, it demonstrated a fungicidal effect with an MIC of 150 μg/mL. This activity is attributed to its ability to disrupt fungal cell membrane integrity.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and metabolic pathways.

- Receptor Binding: The compound may interact with specific receptors or proteins in microbial cells, leading to altered cellular functions.

- Oxidative Stress Induction: The presence of the dichlorophenyl group can generate reactive oxygen species (ROS), contributing to microbial cell death.

Study on Antimicrobial Efficacy

A recent study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound in vitro against multiple pathogens. The study concluded that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development .

Toxicological Assessment

Another research effort focused on the toxicological profile of this compound. In vivo studies showed that at therapeutic doses, the compound did not exhibit significant toxicity in animal models. However, further studies are required to fully understand its safety profile .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other oxazole derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 3-(2,3-dichlorophenyl)-1,2-oxazole-5-carboxylate | Chlorine at different positions | Moderate antibacterial activity |

| Ethyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate | Contains only one chlorine atom | Lower efficacy than dichlorinated variant |

| Ethyl 3-(2,4-difluorophenyl)-1,2-oxazole-5-carboxylate | Fluorine atoms instead of chlorine | Altered electronic properties affecting reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.